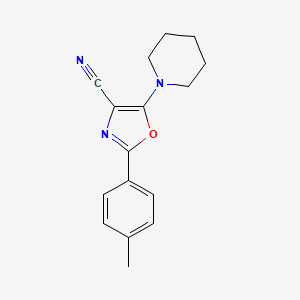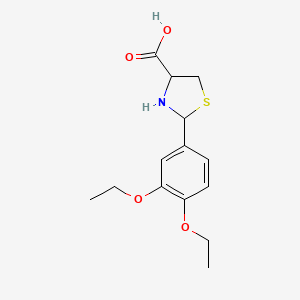
1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane is a complex organic compound with the molecular formula C26H30N2O3 It is characterized by the presence of two benzyl groups and a trimethoxyphenyl group attached to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane typically involves the reaction of benzylamine with 2,3,4-trimethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the diazinane ring. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The benzyl and trimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane can be compared with other similar compounds, such as:
1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)imidazolidine: This compound has a similar structure but differs in the ring system, which may result in different chemical and biological properties.
1,3-Dibenzyl-2-(2,3,4-trimethoxyphenyl)hexahydropyrimidine: Another structurally related compound with potential differences in reactivity and applications.
Properties
Molecular Formula |
C27H32N2O3 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1,3-dibenzyl-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane |
InChI |
InChI=1S/C27H32N2O3/c1-30-24-16-15-23(25(31-2)26(24)32-3)27-28(19-21-11-6-4-7-12-21)17-10-18-29(27)20-22-13-8-5-9-14-22/h4-9,11-16,27H,10,17-20H2,1-3H3 |
InChI Key |
MHYVEFVMZKIECV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2N(CCCN2CC3=CC=CC=C3)CC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11517415.png)
![(4Z)-2-(4-bromophenyl)-4-{[(5-chloro-2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11517423.png)

![1-[(3-Hydroxypropyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B11517441.png)
![2-[(2-Acetamido-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11517446.png)

![1-[2-(3-Chlorophenoxy)ethoxy]naphthalene](/img/structure/B11517452.png)
![3',5'-di-tert-butyl-7-nitro-2-phenyl-4H,4'H-spiro[1,4-benzoxazine-3,1'-cyclohexa[2,5]dien]-4'-one](/img/structure/B11517473.png)
![1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine](/img/structure/B11517480.png)
![1,3,7-trimethyl-8-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517485.png)
![ethyl 2-[2-amino-4-(4-bromophenyl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11517489.png)

![4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11517500.png)
![2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11517514.png)
